3-Methylfuran-2-carbonyl azide
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Overview
Description
3-Methylfuran-2-carbonyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes a furan ring substituted with a methyl group and a carbonyl azide functional group. The presence of the azide group makes it a valuable intermediate in organic synthesis, especially in the preparation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carbonyl azide typically involves the reaction of 3-Methylfuran-2-carbonyl chloride with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chloride ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly reactive azide group.
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuran-2-carbonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
3-Methylfuran-2-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Methylfuran-2-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of a highly reactive nitrene intermediate, which can insert into C-H and N-H bonds, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different structural properties.
Benzyl Azide: Known for its use in click chemistry and similar reactivity patterns.
Azidomethyl Furan: A compound with a similar furan ring structure but different substitution patterns.
Uniqueness: 3-Methylfuran-2-carbonyl azide is unique due to its specific substitution on the furan ring, which imparts distinct reactivity and properties. Its combination of a furan ring and a carbonyl azide group makes it particularly useful in the synthesis of heterocyclic compounds and in click chemistry applications.
Properties
IUPAC Name |
3-methylfuran-2-carbonyl azide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-4-2-3-11-5(4)6(10)8-9-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJNVIPUASLLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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